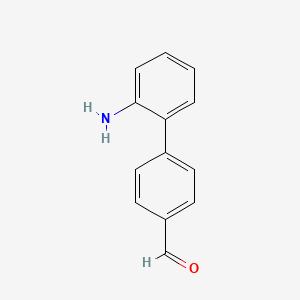

2'-Amino-biphenyl-4-carbaldehyde

Description

Contextualization within Biphenyl (B1667301) and Aromatic Aldehyde Chemistry

The foundation of 2'-Amino-biphenyl-4-carbaldehyde is the biphenyl structure, which consists of two phenyl rings linked together. Biphenyl derivatives are a significant class of compounds in organic chemistry, often exhibiting unique optical and electronic properties. The presence of the aldehyde group (-CHO) classifies it as an aromatic aldehyde. Aromatic aldehydes are known for their reactivity and are key precursors in the synthesis of a wide array of more complex molecules.

Importance of Amino- and Aldehyde-Functionalized Biphenyl Scaffolds in Organic Synthesis

Biphenyl scaffolds that are functionalized with both amino and aldehyde groups are of considerable interest to synthetic chemists. The dual functionality allows for a variety of chemical transformations. The aldehyde group can readily participate in reactions such as Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases through condensation with primary amines. mdpi.com Simultaneously, the amino group can be acylated, alkylated, or diazotized, opening up further avenues for molecular elaboration. chemicalbook.com

The strategic placement of these functional groups on the biphenyl backbone allows for the construction of complex, three-dimensional molecules. This is particularly relevant in medicinal chemistry and materials science, where the rigid biphenyl unit can serve as a core structure to which various functionalities can be appended to modulate biological activity or material properties. For instance, biphenyl-based enamines have been investigated for their potential as p-type semiconductors in organic electronics. nih.gov

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Research into multifunctional aromatic compounds like this compound is driven by the continuous demand for novel molecules with specific functions. In medicinal chemistry, there is a constant search for new scaffolds that can interact with biological targets. The development of Fsp3-rich bioisosteres for meta-substituted benzenes highlights the ongoing efforts to create complex three-dimensional architectures. acs.org

In materials science, the focus is on designing and synthesizing organic materials with tailored electronic and photophysical properties for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.gov The synthesis of various biphenyl derivatives and their subsequent evaluation for specific applications is a common research theme. For example, the synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs has been explored for their potential as human neurokinin-3 (hNK-3) receptor antagonists. nih.gov

The synthesis of such multifunctional compounds often relies on cross-coupling reactions, with the Suzuki-Miyaura cross-coupling being a prominent method for constructing the biphenyl core. orgsyn.org The development of efficient and versatile synthetic methodologies to access these valuable building blocks remains an active area of research.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 885280-30-8 capotchem.cnchemcd.com |

| Molecular Formula | C13H11NO capotchem.cnchemcd.com |

| Molecular Weight | 197.23 g/mol capotchem.cn |

| Hydrogen Bond Acceptor Count | 2 chemcd.com |

| Hydrogen Bond Donor Count | 1 chemcd.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDZXJRHSWKKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362725 | |

| Record name | 4-(2-aminophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-30-8 | |

| Record name | 4-(2-aminophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Amino Biphenyl 4 Carbaldehyde

Aldehyde Group Reactivity in 2'-Amino-biphenyl-4-carbaldehyde

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles and a prime site for oxidation and reduction reactions.

Oxidation Pathways of the Formyl Group

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 2'-Amino-biphenyl-4-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. researchgate.net The presence of the amino group, however, requires careful selection of reagents to ensure chemoselectivity and avoid undesired side reactions, such as oxidation of the amine. libretexts.org

Common laboratory oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for aldehyde oxidation but can be harsh and may affect the amino group. Milder and more selective methods are often preferred. orgsyn.org For instance, buffered potassium permanganate or selective oxidants like silver oxide (Ag₂O) can provide the desired carboxylic acid with higher yields. Modern organocatalytic systems, such as those employing N-hydroxyphthalimide (NHPI) with molecular oxygen, offer an environmentally benign alternative for the aerobic oxidation of aldehydes to carboxylic acids. researchgate.net Another efficient method involves using Oxone (potassium peroxymonosulfate), which provides a mild and simple protocol for this transformation. researchgate.net

Table 1: Representative Oxidation Reactions of the Formyl Group

| Reactant | Reagent(s) | Product | Notes |

|---|

Reduction Reactions of the Aldehyde Moiety

The aldehyde moiety can be selectively reduced to a primary alcohol, (2'-Amino-biphenyl-4-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reagent for the reduction of aldehydes and ketones and is generally compatible with the amino group, especially when used in alcoholic solvents like methanol (B129727) or ethanol (B145695). pressbooks.pub

For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be employed. libretexts.org This reagent is significantly more reactive than NaBH₄ and will readily reduce the aldehyde. libretexts.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or aqueous workup to protonate the resulting alkoxide and yield the final alcohol product. libretexts.orgyoutube.com

Table 2: Common Reduction Reactions of the Aldehyde Moiety

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophiles. rsc.org These reactions proceed via a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. nih.gov The reactivity of the aldehyde is somewhat attenuated by the electron-donating resonance effect of the biphenyl (B1667301) system compared to aliphatic aldehydes. nih.gov

A wide array of nucleophiles can participate in this reaction. For example, Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a secondary alcohol upon workup. wikipedia.org The addition of a cyanide ion (from NaCN or KCN), followed by acidification, results in the formation of a cyanohydrin.

Table 3: Examples of Nucleophilic Addition to the Carbonyl Group

| Nucleophile | Reagent(s) | Intermediate | Final Product (after workup) | Product Class |

|---|

Amino Group Reactivity and Derived Transformations

The primary aromatic amine functionality in this compound is nucleophilic and can participate in condensation reactions, particularly with carbonyl compounds. Its position relative to the biphenyl linkage and the formyl group also allows for significant intramolecular transformations.

Intermolecular Amine-Aldehyde Condensation Leading to Imine Formation

The primary amino group of this compound can react with external aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. researchgate.netnih.gov This reversible reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

Furthermore, this compound can undergo self-condensation, where the amino group of one molecule reacts with the aldehyde group of another. This process can lead to the formation of dimeric or polymeric imine structures. Such self-condensation is a known characteristic of related compounds like 2-aminobenzaldehyde, which can be unstable and readily form condensation products. wikipedia.org

Intramolecular Cyclization Reactions Involving Amino and Aldehyde Functionalities

The proximate positioning of the amino and formyl groups across the biphenyl scaffold enables intramolecular cyclization, a powerful strategy for the synthesis of nitrogen-containing heterocyclic systems. researchgate.netnih.gov The reaction of the nucleophilic amino group with the electrophilic aldehyde group within the same molecule can lead to the formation of a seven-membered ring.

Specifically, the acid-catalyzed intramolecular cyclization of this compound is expected to yield a dibenzo[b,f]azepine skeleton. This transformation involves the initial formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution, and subsequent dehydration to form the final, conjugated heterocyclic system. Dibenzo[b,f]azepines are a core structure in many pharmaceutically important compounds, including antidepressants and anticonvulsants. nih.govderpharmachemica.com

While direct literature on the cyclization of the 4-carbaldehyde isomer is scarce, this type of reaction is well-established for related structures. For instance, the intramolecular cyclization of 2'-aminobiphenyl-2-carbaldehyde derivatives is a known route to phenanthridines. Similarly, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde with a ketone, exemplifies the tendency of these systems to form fused heterocyclic rings. nih.govderpharmachemica.com The Pschorr cyclization is another related reaction used to form biaryl systems and can be employed to construct fused rings via a radical mechanism involving a diazonium salt intermediate.

Biphenyl Core Reactivity and Substituent Effects

Electrophilic Aromatic Substitution on Substituted Biphenyl Systems

The reactivity of this compound in electrophilic aromatic substitution (EAS) is dictated by the interplay of the activating amino group (-NH₂) and the deactivating carbaldehyde group (-CHO) on the biphenyl scaffold. The -NH₂ group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the ring to which it is attached (Ring A). Conversely, the -CHO group is a deactivating group, directing electrophiles to the meta position on its ring (Ring B).

In a biphenyl system, the two aromatic rings are in conjugation, which allows for electronic effects to be transmitted from one ring to the other. youtube.com However, the influence of a substituent on the reactivity of the unsubstituted ring is generally weaker than its effect on the ring it directly occupies.

For this compound, the amino group on Ring A strongly activates this ring, making it significantly more susceptible to electrophilic attack than Ring B. The primary sites for substitution would be the positions ortho and para to the amino group. The para position (C4') is already substituted by the other phenyl ring. Therefore, the most likely positions for electrophilic attack are C3' and C5'.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Ring | Substituent | Activating/Deactivating Effect | Directive Influence | Predicted Substitution Sites |

| A (Aminophenyl) | -NH₂ | Strongly Activating | Ortho, Para-directing | C3', C5' |

| B (Formylphenyl) | -CHO | Strongly Deactivating | Meta-directing | C3, C5 (less favorable) |

Advanced Mechanistic Investigations

Elucidation of n→π* Interactions and Bürgi–Dunitz Trajectory in Amino-Biphenyl-Carbaldehydes

The Bürgi–Dunitz trajectory describes the preferred angle at which a nucleophile approaches a carbonyl carbon. wikipedia.org This angle, typically around 105-107°, represents an optimal path that maximizes overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO) while minimizing steric repulsion. nih.govresearchgate.net In the context of this compound, this concept is highly relevant to intramolecular reactions. For the amino group to act as an internal nucleophile attacking the aldehyde carbon, the molecule must adopt a conformation that allows the nitrogen to approach the carbonyl carbon along the Bürgi–Dunitz trajectory. nih.gov This often requires significant conformational rearrangement. nih.gov The feasibility and rate of such intramolecular cyclizations are therefore heavily dependent on the molecule's ability to achieve this specific geometric arrangement.

Exploration of Intramolecular Annulation Reactions of Biphenyl-Substituted Aldehydes

The proximate positioning of the amino and aldehyde functionalities in this compound makes it a prime substrate for intramolecular annulation reactions, leading to the formation of nitrogen-containing heterocyclic systems. A prominent example is the synthesis of phenanthridine (B189435) derivatives.

Under appropriate conditions, the amino group can act as a nucleophile, attacking the electrophilic aldehyde carbon. This initial cyclization, followed by dehydration and aromatization, can yield phenanthridine. Various synthetic methods have been developed to facilitate this type of transformation. For instance, acid catalysis can be used to protonate the aldehyde, increasing its electrophilicity and promoting the nucleophilic attack by the amine.

Alternatively, modern synthetic protocols employ different strategies. For example, iodine-mediated reactions can achieve the synthesis of phenanthridines from aniline (B41778) precursors via intramolecular C-H amination, offering a metal-free approach. nih.gov Other methods involve the cyclization of related biphenyl derivatives like 2-isocyanobiphenyls with aldehydes under photoredox catalysis to access functionalized phenanthridines. researchgate.net While these examples may not use this compound directly as the starting material, they illustrate the general reactivity pattern where the biphenyl framework facilitates the annulation to form the tricyclic phenanthridine core. The reaction of an amino group with an aldehyde to form an imine, which then cyclizes, is a fundamental step in many such syntheses. nih.gov

Table 2: Representative Intramolecular Annulation Reactions for Phenanthridine Synthesis

| Precursor Type | Reagents/Conditions | Product Type | Reference |

| Aniline Precursors | I₂, K₂CO₃, DMSO, 120 °C | Phenanthridines | nih.gov |

| 2-Isocyanobiaryls & Aldehydes | Photoredox Catalysis | 6-Hydroxyalkylated Phenanthridines | researchgate.net |

| 2-Bromobenzamides | Pd-catalysis | Phenanthridinones | nih.gov |

These studies underscore the utility of the biphenyl scaffold in constructing complex heterocyclic systems through intramolecular cyclization pathways.

Advanced Synthetic Applications and Scaffold Engineering Derived from 2 Amino Biphenyl 4 Carbaldehyde

Design and Synthesis of Ligands Utilizing Biphenyl-Carbaldehyde Derivatives

The presence of both an amino and a carbaldehyde group on the biphenyl (B1667301) framework of 2'-Amino-biphenyl-4-carbaldehyde allows for its straightforward conversion into a variety of Schiff base ligands. These ligands, formed through the condensation reaction with other amines or aldehydes, can coordinate with a wide range of metal ions. The resulting metal complexes have applications in catalysis and as functional materials.

The synthesis of such ligands is often a one-step process. For instance, new bis-bidentate ligands can be prepared in good yield by the condensation of compounds like 2-aminomethylpyridine with terephthalaldehyde. researchgate.net Similarly, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their potential applications. nih.gov The biphenyl backbone in these ligands plays a crucial role in determining the spatial arrangement of the coordinating atoms, thereby influencing the geometry and stability of the resulting metal complexes.

Construction of Covalent Organic Frameworks (COFs) Employing Biphenyl-Carbaldehyde Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. rsc.orgmdpi.com The predictable and designable nature of COFs makes them promising materials for applications in gas storage, separation, and catalysis. mdpi.comscispace.com Biphenyl-carbaldehyde derivatives, including this compound, are excellent candidates for the construction of COFs due to their rigidity and defined geometry.

Imine-Linked COF Architectures for Functional Materials

A significant number of COFs are based on the formation of imine bonds through the Schiff base reaction between aldehyde and amine functional groups. mdpi.comnih.gov This reversible reaction allows for the formation of crystalline and porous materials with high thermal and chemical stability. mdpi.comnih.gov For example, the condensation of 1,3,5-tris-(4-aminophenyl)triazine (TAPT) with 4,4'-biphenyldicarboxaldehyde (B1328761) results in a crystalline imine-based COF. mdpi.comnih.gov The resulting COFs can exhibit high Brunauer–Emmett–Teller (BET) surface areas, making them suitable for various applications. nih.gov The properties of these COFs can be further tuned by using fluorinated biphenyl-dicarboxaldehyde derivatives, which can lead to enhanced selectivity in gas separation applications. mdpi.comnih.gov

The protonation of the imine linkages in these COFs can significantly alter their optoelectronic properties, leading to enhanced performance in applications such as photocatalytic hydrogen evolution from water. nih.gov This enhancement is attributed to improved light absorption, charge separation efficiency, and hydrophilicity upon protonation. nih.gov

Rational COF Design for Tailored Adsorption and Catalysis

The ability to pre-design the building blocks of COFs allows for the rational design of materials with tailored properties for specific applications in adsorption and catalysis. By carefully selecting the geometry and functionality of the biphenyl-carbaldehyde linkers and the corresponding amine building blocks, it is possible to control the pore size, shape, and chemical environment of the resulting COF.

For instance, single-crystalline imine-linked two-dimensional COFs have demonstrated the ability to efficiently separate benzene (B151609) and cyclohexane, highlighting the importance of high material quality for achieving specific molecular separations. northwestern.edujimdo.com The introduction of specific functional groups, such as amino groups, into the COF structure can create selective binding sites for metal ions like mercury(II), leading to the development of highly sensitive and regenerable fluorescent sensors. nih.gov

Precursors for Optoelectronic and Electronic Organic Materials

The π-conjugated system of the biphenyl core in this compound makes it a valuable precursor for the synthesis of organic semiconductors. wikipedia.org These materials are the active components in a variety of optoelectronic devices. wikipedia.org Organic semiconductors offer several advantages, including ease of fabrication, mechanical flexibility, and low cost. wikipedia.org

Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

The tunable electronic properties of molecules derived from biphenyl-carbaldehydes make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By modifying the substituents on the biphenyl rings, it is possible to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection, transport, and recombination processes within these devices. The inherent fluorescence of some biphenyl derivatives can also be harnessed for light emission in OLEDs.

Development of Organic Semiconductors and Related Electronic Devices

Biphenyl-based enamines, synthesized through the condensation of biphenyl diamines with aldehydes, have been investigated as p-type organic semiconductors. nih.gov These materials have shown high thermal stability and respectable charge-carrier mobility, making them promising for applications in electronic devices. nih.gov The ease of synthesis and the ability to fine-tune their properties through structural modifications are key advantages of this class of materials. nih.gov Furthermore, the incorporation of biphenyl units into larger conjugated systems is a common strategy for developing high-performance organic semiconductors for organic field-effect transistors (OFETs) and other electronic applications. nih.gov

Synthesis of Complex Polycyclic Aromatic Systems Incorporating Biphenyl Units

The strategic placement of the amino and aldehyde functionalities on the biphenyl backbone of this compound allows for its use in various synthetic transformations to generate larger, fused aromatic ring systems. These reactions are fundamental in the field of scaffold engineering, enabling the construction of novel organic materials and potential pharmacophores.

One of the primary applications of this compound is in the synthesis of phenanthridine (B189435) derivatives. Phenanthridine, a nitrogen-containing polycyclic aromatic hydrocarbon, forms the core of many biologically active molecules. The intramolecular cyclization of this compound provides a direct route to this important scaffold.

A key transformation in this context is the reductive cyclization of the nitro-analogue, 2'-Nitro-biphenyl-4-carbaldehyde. While not directly utilizing the amino-compound, this method highlights a common synthetic strategy where the nitro group serves as a precursor to the amine. The in-situ reduction of the nitro group to an amine, followed by spontaneous or catalyzed cyclization with the aldehyde, is an efficient one-pot procedure. For instance, the reductive cyclization of 2-nitrobiphenyls using reagents like triphenylphosphine (B44618) can lead to the formation of carbazole (B46965) rings, a related polycyclic system. scite.ai

Furthermore, photocatalytic methods offer a modern and often milder approach to these cyclizations. The use of visible light and a suitable photocatalyst can initiate the cyclization of derivatives such as 2'-azido-biphenyl-4-carbaldehyde to form phenanthridines. This approach avoids harsh reagents and high temperatures, aligning with the principles of green chemistry.

The table below summarizes hypothetical reaction pathways for the synthesis of polycyclic aromatic systems from this compound and its derivatives, based on established chemical principles.

| Starting Material | Reagents and Conditions | Product | Polycyclic System |

| This compound | Acid catalyst (e.g., PPA), heat | Phenanthridine | Phenanthridine |

| 2'-Nitro-biphenyl-4-carbaldehyde | Reducing agent (e.g., SnCl₂, HCl), then heat | Phenanthridine | Phenanthridine |

| This compound | Oxidizing agent (e.g., DDQ) | Phenanthridinone | Phenanthridinone |

This table represents plausible synthetic transformations based on known organic reactions. Specific yields and detailed experimental conditions would require dedicated laboratory investigation.

The resulting polycyclic aromatic systems, with their embedded biphenyl units, are of significant interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes, owing to their extended π-conjugated systems. The ability to functionalize the biphenyl or the newly formed ring system further enhances the utility of this compound as a versatile building block in organic synthesis.

Research Applications in Chemical Biology and Catalysis Involving 2 Amino Biphenyl 4 Carbaldehyde Derivatives

Fluorescent Probe Development Based on Biphenyl-Carbaldehyde Scaffolds

The unique electronic and structural properties of the biphenyl-carbaldehyde framework serve as a robust platform for creating sophisticated chemosensors and biosensors. These probes are designed to detect and quantify specific analytes through changes in their fluorescence properties.

Design Principles for Chemosensors and Biosensors

The rational design of fluorescent probes is crucial for achieving high sensitivity and selectivity. rsc.org The development of these molecular tools relies on several key principles that modulate the fluorescence output of a fluorophore upon interaction with a target analyte. researchgate.net A common strategy involves integrating a recognition site (receptor) with a signaling unit (fluorophore) through a linker. The interaction between the probe and the analyte triggers a measurable change in the fluorescence signal.

Key design strategies include:

Photoinduced Electron Transfer (PeT): This is a widely used mechanism for creating "turn-on" fluorescent probes. mdpi.com In the absence of the analyte, the fluorescence of the fluorophore is quenched by an electron transfer process from a donor to an acceptor within the probe molecule. acs.org For scaffolds like 2'-Amino-biphenyl-4-carbaldehyde, the amino group can act as an electron donor, quenching fluorescence. Reaction of the aldehyde group with an analyte can alter the electronic properties, inhibiting the PeT process and restoring fluorescence. mdpi.com

Intramolecular Charge Transfer (ICT): Probes designed with ICT mechanisms feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.gov Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission wavelength is highly sensitive to the polarity of the local environment. Analyte binding can alter this environment, leading to a detectable shift in fluorescence color. nih.gov

Analyte-Specific Reactions: Probes can be designed to undergo a specific chemical reaction with the target analyte. For instance, the aldehyde group in the biphenyl-carbaldehyde scaffold can react with analytes containing primary amine groups to form an imine, or with nucleophiles like hydrogen sulfide. rsc.org This covalent modification can dramatically alter the probe's electronic structure, switching fluorescence "on" or "off". mdpi.com

The selection of the fluorophore, the design of the binding site, and the choice of the fluorescence modulation mechanism are all critical for developing effective sensors for specific applications, from detecting metal ions to imaging biological processes in living cells. researchgate.netmdpi.com

Table 1: Key Design Principles for Biphenyl-Carbaldehyde Based Fluorescent Probes

| Design Principle | Mechanism of Action | Potential Role of Biphenyl-Carbaldehyde Scaffold |

|---|---|---|

| Photoinduced Electron Transfer (PeT) | Analyte interaction blocks an electron transfer pathway that otherwise quenches fluorescence. mdpi.comacs.org | The amino group can act as a PeT quencher; analyte reaction at the aldehyde site can disrupt this quenching. |

| Intramolecular Charge Transfer (ICT) | Analyte binding alters the local solvent polarity or the electronic properties of the donor/acceptor groups, causing a shift in emission wavelength. nih.gov | The amino group (donor) and carbaldehyde group (acceptor) on the biphenyl (B1667301) π-system form a natural ICT system. |

Molecular Recognition Mechanisms of Fluorescent Probes with Analytes

Molecular recognition is the foundation of a fluorescent probe's selectivity, dictating its ability to bind to a specific analyte amidst a complex mixture of other molecules. researchgate.net This process involves non-covalent interactions (like hydrogen bonding, van der Waals forces, and π-π stacking) or covalent bond formation between the probe's recognition site and the analyte.

In probes derived from biphenyl-carbaldehyde, the aldehyde group is a key recognition element. It can selectively react with specific functional groups. For example, aldehydes are known to react with primary amines to form Schiff bases or with hydrazine (B178648) derivatives to form hydrazones. This reactivity can be harnessed to detect specific classes of biological molecules.

Catalytic Applications of Biphenyl-Carbaldehyde Derived Materials

The reactive aldehyde and amine functionalities of this compound make it an ideal monomer for synthesizing porous crystalline polymers known as Covalent Organic Frameworks (COFs). These materials, along with other derivatives, show significant promise in various catalytic applications.

Heterogeneous Catalysis with Covalent Organic Frameworks (e.g., Photocatalysis, Asymmetric Alkylation)

Covalent Organic Frameworks (COFs) are a class of porous polymers with highly ordered structures and tunable functionalities, making them excellent candidates for heterogeneous catalysis. rsc.org The ability to design their structures at a molecular level allows for the precise placement of catalytic sites within their porous networks. nih.gov Monomers like this compound are particularly useful for constructing robust β-ketoenamine-linked COFs through condensation reactions. acs.orgyoutube.com

Photocatalysis: COFs can be designed to be photoactive by incorporating light-harvesting units into their framework. nih.gov These materials can absorb light and generate electron-hole pairs, which then drive chemical reactions. Porphyrin-based COFs, for example, have been used for the photocatalytic asymmetric alkylation of aldehydes, achieving high yields and excellent enantioselectivity. mdpi.comacs.org The ordered channels of the COF facilitate mass transport, ensuring reactants can easily access the catalytic sites integrated into the framework walls. acs.org

Asymmetric Catalysis: By using chiral building blocks or by postsynthetically modifying the COF with chiral catalysts, it is possible to create chiral COFs (CCOFs). mdpi.com These materials act as robust and recyclable heterogeneous catalysts for asymmetric reactions. For instance, CCOFs with chiral secondary amine functionalities have been successfully employed in the asymmetric α-alkylation of aliphatic aldehydes, demonstrating high catalytic activity and stereoselectivity. acs.orgthieme-connect.com The defined pore environment of the COF can be tuned to enhance both the activity and the stereoselectivity of the catalytic process. nih.gov

Table 2: Catalytic Applications of Biphenyl-Aldehyde Derived Covalent Organic Frameworks

| Application | Catalyst Type | Example Reaction | Key Findings |

|---|---|---|---|

| Asymmetric Photocatalysis | Chiral Porphyrin-Based COF | Asymmetric α-alkylation of aldehydes | High yields (up to 97%) and excellent enantioselectivities (up to 93%) under visible light. mdpi.comacs.org |

| Heterogeneous Asymmetric Catalysis | COF with Chiral Pyrrolidine Sites | Asymmetric aldol (B89426) reaction | Yields up to 97% and enantiomeric excess up to 83% by tuning the pore environment. nih.gov |

Organocatalytic and Metal-Catalyzed Reactions with Aldehyde Substrates

The aldehyde functional group is a cornerstone of modern organic synthesis, participating in a vast range of organocatalytic and metal-catalyzed reactions. rsc.orgacs.org

Organocatalysis: Aldehydes can themselves act as catalysts or, more commonly, serve as substrates in organocatalytic transformations. nih.gov For example, aldehydes readily participate in enamine and enolate-mediated reactions catalyzed by secondary amines like proline. youtube.com They are key substrates in reactions such as aldol additions, Michael additions, and α-alkylation, often proceeding with high levels of stereocontrol. youtube.com Furthermore, aldehydes can engage in [3+2] cycloaddition reactions with azides to form triazoles, demonstrating the versatility of this functional group in click chemistry. nih.gov

Metal-Catalyzed Reactions: Transition metal catalysis offers powerful methods for functionalizing aldehydes and the molecules that contain them. acs.org Aromatic aldehydes are common substrates in C-H activation reactions, where a metal catalyst directs the formation of a new bond at a position adjacent to the aldehyde. nih.gov This strategy has been used to construct a wide variety of heterocyclic products. nih.gov Additionally, the biphenyl system in derivatives of this compound can be involved in metal-catalyzed intramolecular cyclization reactions. For instance, rhodium catalysts have been shown to effect the cyclization of substituted biphenyls to form phenanthrol derivatives. nih.gov

Interactions with Biological Systems: Mechanistic and Structural Aspects

While specific studies on the biological interactions of this compound are limited, the structural motifs within the molecule—the aminobiphenyl core and the reactive aldehyde—suggest several potential mechanisms of interaction with biological systems. nih.gov

The 4-aminobiphenyl (B23562) (4-ABP) substructure is a well-documented human carcinogen. wikipedia.org Its toxicity is mediated by metabolic activation in the liver to form reactive intermediates that bind covalently to DNA, forming DNA adducts. wikipedia.org This process can lead to mutations and initiate cancer, particularly in the bladder. wikipedia.org Given this precedent, derivatives like this compound must be handled with care, as they possess the same core structure capable of forming these damaging adducts.

Beyond this metabolic activation pathway, the planar biphenyl ring system is a classic DNA intercalating motif. nih.gov Such molecules can insert themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. The aldehyde group adds another layer of reactivity. Aldehydes are electrophilic and can react with nucleophilic residues in biomolecules, such as the lysine (B10760008) and cysteine side chains in proteins or the amino groups of DNA bases, forming covalent cross-links. This reactivity is a double-edged sword: while it contributes to potential toxicity, it can also be exploited in the design of chemical probes that covalently label specific proteins or other biomolecules for study. escholarship.orgwikipedia.org

Table 3: Potential Interactions of this compound Derivatives with Biological Systems

| Structural Feature | Potential Biological Interaction | Mechanism |

|---|---|---|

| 4-Aminobiphenyl Core | DNA Adduct Formation | Metabolic activation to a reactive nitrenium ion which covalently binds to DNA bases. wikipedia.org |

| Biphenyl Ring System | DNA Intercalation | Insertion of the planar aromatic system between DNA base pairs. nih.gov |

| Aldehyde Group | Covalent Modification of Proteins/DNA | Schiff base formation with primary amine groups (e.g., lysine residues, DNA bases). wikipedia.org |

Studies on Enzyme Interactions and Mechanistic Insight in Proteomics Contexts

While direct studies focusing exclusively on this compound in enzyme inhibition or proteomics are not extensively documented in the reviewed literature, the inherent chemical functionalities of the molecule—a primary amine and an aldehyde—suggest significant potential for such applications.

The primary amino group is a key feature for coupling ligands to activated chromatography supports. bio-rad.com Techniques like affinity chromatography rely on the specific, reversible binding of a target molecule to a ligand immobilized on a stationary phase. bio-rad.com For instance, supports activated with N-hydroxysuccinimide (NHS) esters readily react with primary amines to form stable amide bonds. bio-rad.com Therefore, this compound could be immobilized on such a support to create a custom affinity resin. This resin could then be used to study interactions with proteins that bind to the biphenyl-aldehyde structure, potentially isolating specific enzymes or binding partners from complex biological mixtures. bio-rad.comcytivalifesciences.com

Furthermore, biphenyl derivatives have been investigated as inhibitors of various enzymes. For example, certain biphenylalkoxyamine derivatives have shown inhibitory activity against butyrylcholinesterase (BuChE), an important enzyme in neurodegenerative diseases like Alzheimer's. mdpi.com Molecular docking studies of these derivatives revealed that their binding within the enzyme's active site is influenced by the substitution pattern on the biphenyl core. mdpi.com Specifically, the basic amine moieties of the inhibitors interact with key amino acid residues in the catalytic triad (B1167595) and anionic site of the enzyme. mdpi.com This highlights the potential for biphenyl structures to serve as a basis for designing potent and selective enzyme inhibitors. Other studies have identified biphenyl-substituted chalcones and oxazoles as inhibitors of metabolic enzymes, which could be relevant for treating conditions like Alzheimer's disease and glaucoma. rsc.org

In the field of proteomics, the aldehyde group could be utilized for chemical ligation or tagging of proteins, although this is less common than amine-reactive chemistry. The primary amine, however, is a classic target for labeling. The known carcinogen 4-Aminobiphenyl, a related compound, is known to be metabolized into reactive species that form adducts with DNA, a process that drives its carcinogenic effects. wikipedia.org This reactivity underscores the potential for aminobiphenyl structures to interact with and modify biological macromolecules.

Molecular Mechanisms of Antimicrobial Action for Related Biphenyl Derivatives

The biphenyl moiety is a recognized pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives of this scaffold have demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govnih.gov The mechanisms of action are often multifaceted, but a primary mode involves the disruption of the bacterial cell membrane. nih.govresearchgate.net

Biphenyl-based peptidomimetic amphiphiles, which mimic natural antimicrobial peptides, are a prominent example. nih.gov These molecules typically possess both hydrophobic (the biphenyl group) and hydrophilic (often a charged amine) regions. This amphiphilic character allows them to insert into and disrupt the integrity of the bacterial membrane, leading to rapid cell death. nih.gov The precise spatial arrangement of these hydrophobic and hydrophilic groups on the biphenyl core significantly impacts their antibacterial potency and spectrum of activity. nih.gov Studies on positional isomers have shown that different substitution patterns lead to varied efficacy against different bacterial species, highlighting the strain-specific nature of these interactions, particularly with the complex outer membrane of Gram-negative bacteria. nih.gov

In addition to membrane disruption, biphenyl derivatives can inhibit other essential cellular processes. researchgate.net Some have been shown to interfere with the biosynthesis of fatty acids, proteins, and nucleic acids. researchgate.net For instance, molecular docking studies have suggested that certain biphenyl derivatives can bind to and inhibit enzymes like Escherichia coli FabH, a key enzyme in fatty acid synthesis, indicating a promising mechanism of action. researchgate.net

The effectiveness of these compounds is often evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound/Derivative | Target Organism | MIC (μg/mL) | Reference |

| Isomer 4 (3,2'-isomer) | Pseudomonas aeruginosa | 2 | nih.gov |

| Isomer 4 (3,2'-isomer) | Escherichia coli | 2 | nih.gov |

| Isomers 2, 3, and 7 | Acinetobacter baumannii | 4 | nih.gov |

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 | nih.gov |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus | 3.13 | nih.gov |

| Aucuparin | Bacillus subtilis | 3.12 | mdpi.com |

| Aucuparin | Staphylococcus aureus | 12.5 | mdpi.com |

Role as Precursors in the Synthesis of Biologically Relevant Scaffolds (e.g., Chalcones, Nitrones)

The aldehyde functionality of this compound makes it a valuable starting material for synthesizing more complex, biologically active molecules like chalcones and nitrones.

Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds belonging to the flavonoid family and are known for a wide array of pharmacological activities, including antimicrobial and antiproliferative effects. acs.org They are characterized by two aromatic rings joined by an α,β-unsaturated carbonyl system. acs.org

The most common method for chalcone (B49325) synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone. nih.govwisdomlib.orgacs.org In this context, this compound can serve as the aldehyde component, reacting with various substituted acetophenones to generate a library of novel biphenyl-containing chalcones. rsc.orgnih.gov The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) with a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). nih.govacs.orgmdpi.com

| Reaction Type | Reagents | Conditions | Application | Reference |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Acetophenone, KOH | Ethanol, 40°C, Ultrasound Bath | General Chalcone Synthesis | mdpi.com |

| Claisen-Schmidt Condensation | 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, Aldehydes, NaOH | Solvent-free, 40% NaOH | Synthesis of Biphenyl Chalcones | nih.gov |

| Wittig Reaction | Stabilized Ylide, Aromatic Aldehyde | Water, Reflux | Green Synthesis of Chalcones | mdpi.com |

Nitrones

Nitrones are functional groups consisting of an N-oxide of an imine. They are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to create five-membered heterocyclic rings. While specific examples starting from this compound were not detailed in the search, the general synthesis of nitrones from aldehydes is well-established. A common method involves the condensation of an aldehyde with an N-substituted hydroxylamine. The aldehyde group of this compound is perfectly suited for this type of transformation, providing a pathway to biphenyl-substituted nitrones.

Spectroscopic and Computational Characterization of 2 Amino Biphenyl 4 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the amine protons. The aldehydic proton (CHO) should appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm. The aromatic region (approx. 6.7-8.0 ppm) will be complex due to the presence of nine protons on two different rings, showing characteristic doublet and triplet splitting patterns. The protons on the aldehyde-bearing ring, being part of an electron-deficient system, are expected to resonate at a lower field compared to those on the amine-bearing ring. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would be characterized by a highly deshielded signal for the carbonyl carbon of the aldehyde group, expected around 190-192 ppm. The spectrum would also display 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the attached amino and aldehyde groups.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The primary amine group will be identified by a pair of N-H stretching vibrations in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band corresponding to the C=O stretch of the aromatic aldehyde will be prominent around 1690-1715 cm⁻¹. Additional characteristic bands include C-N stretching vibrations and aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. For 2'-Amino-biphenyl-4-carbaldehyde (C₁₃H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 197.24. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the formyl radical (-CHO) and other characteristic cleavages of the biphenyl (B1667301) system.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Value / Range |

| ¹H NMR | Aldehyde Proton (CHO) | 9.9 - 10.1 ppm (singlet) |

| Aromatic Protons | 6.7 - 8.0 ppm (multiplets) | |

| Amine Protons (NH₂) | Variable, broad singlet | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 192 ppm |

| Aromatic Carbons | 115 - 150 ppm | |

| IR Spectroscopy | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (two bands) |

| C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ (strong) | |

| Aromatic C=C Stretch | 1580 - 1610 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 197 |

Theoretical Chemistry Investigations

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at a level of detail that is often inaccessible through experimentation alone. These methods allow for the exploration of electronic structure, conformational dynamics, and reaction mechanisms.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. For substituted biphenyls, DFT has been successfully used to determine torsional barriers and analyze substituent effects. Functionals such as B3LYP and M06-2X, often paired with triple-ζ basis sets like def2-TZVPP, have proven effective in providing accurate results that correlate well with experimental data.

For this compound, DFT calculations can elucidate several key properties:

Optimized Geometry: DFT can predict the most stable three-dimensional structure, including the crucial dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-amino group and the electronic effects of conjugation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals the molecule's electronic behavior. The HOMO is expected to be localized primarily on the electron-rich amino-phenyl ring, while the LUMO would be centered on the electron-deficient aldehyde-phenyl ring. The energy difference (HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitation properties.

Reactivity Descriptors: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps would show a region of negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and a positive potential (blue) near the amine hydrogens, highlighting the nucleophilic nature of the nitrogen atom.

Spectroscopic Properties: DFT can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can aid in the interpretation of experimental data.

In structurally similar systems, such as 2-(dimethylamino)biphenyl-2′-carboxaldehydes, DFT has been employed to study the through-space n→π* interaction between the lone pair of the nitrogen atom and the π* orbital of the carbonyl group. Such an interaction is also expected in this compound and would influence its geometry and reactivity.

Table 2: Common DFT Functionals for Biphenyl Systems

| Functional | Type | Key Features |

| B3LYP | Hybrid-GGA | Widely used, good balance of accuracy and cost. |

| M06-2X | Hybrid-meta-GGA | Excellent for non-covalent interactions and thermochemistry. |

| ωB97XD | Range-separated hybrid | Includes empirical dispersion correction, good for long-range interactions. |

| B97-D | GGA | Includes empirical dispersion correction. |

MD simulations model the atomic motions of a system by numerically solving Newton's equations of motion. The forces between atoms are calculated using a pre-defined potential energy function known as a force field (e.g., AMBER, GAFF). For a molecule like this compound, MD simulations can:

Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, MD can sample a vast range of possible conformations, particularly the distribution of the dihedral angle between the phenyl rings. This allows for the identification of the most populated (lowest energy) conformational states.

Analyze Torsional Barriers: Advanced MD techniques can be used to calculate the free energy profile associated with the rotation around the biphenyl C-C bond, revealing the energy barriers between different stable conformers.

Solvent Effects: MD simulations explicitly include solvent molecules (like water), allowing for the investigation of how the molecular conformation and dynamics are influenced by the surrounding environment. The presence of hydrogen bonding between the amine/carbonyl groups and the solvent can significantly impact the preferred geometry.

Studies on related molecules, such as peptides containing biphenylalanine, have used MD to understand how the biphenyl unit interacts with its environment and influences the larger structure's behavior. These studies highlight the importance of hydrophobic and π-stacking interactions, which would also be critical in the aggregation and intermolecular interactions of this compound.

Understanding the chemical reactivity of this compound involves mapping the potential energy surfaces of its reactions. Computational methods are indispensable for locating transition states (TS), which are the fleeting, high-energy structures that represent the point of no return in a chemical reaction.

The prediction of reaction pathways typically involves the following steps:

Reactant and Product Definition: The structures of the starting materials and final products for a proposed reaction are optimized, usually with DFT.

Transition State Search: Specialized algorithms are used to locate the first-order saddle point on the potential energy surface that connects the reactants and products. This TS structure is the peak of the energy barrier for the reaction.

Frequency Analysis: A vibrational frequency calculation is performed on the TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming or breaking of a bond).

Reaction Path Following: An Intrinsic Reaction Coordinate (IRC) calculation can be run to trace the path from the TS downhill to both the reactant and product, confirming that the correct pathway has been identified.

For this compound, a key reaction pathway to investigate would be the intramolecular cyclization resulting from the nucleophilic attack of the 2'-amino group onto the 4-carbaldehyde carbon. DFT calculations would be able to predict the structure of the transition state for this reaction and calculate the activation energy, thereby determining its kinetic feasibility. This approach is analogous to the computational tracing of the Bürgi–Dunitz trajectory, which maps the geometry of a nucleophile's approach to a carbonyl center. Recent advances in machine learning are also being applied to rapidly and accurately predict transition state structures, accelerating the process of reaction discovery and mechanism elucidation.

Q & A

Q. What are the recommended synthetic pathways for 2'-Amino-biphenyl-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling of halogenated benzaldehyde derivatives with aryl boronic acids, followed by selective amine functionalization. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (THF vs. DMF), and temperature control (60–100°C). Yield optimization often requires inert atmosphere conditions to prevent oxidation of intermediates. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical to isolate the aldehyde-amine product .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar biphenyl derivatives?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the aromatic protons split into distinct multiplet patterns due to ortho/para substitution. The amino group (-NH₂) may show broad peaks at δ 3.5–5.0 ppm if not protected.

- IR : A strong C=O stretch at ~1700 cm⁻¹ and N-H stretches at ~3300–3500 cm⁻¹ confirm functional groups. Comparison with analogs like 4-Biphenylcarboxaldehyde (δ 10.1 ppm aldehyde, IR: 1705 cm⁻¹) helps validate structural integrity .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer :

- Acidic Conditions : Protonation of the amino group may reduce reactivity, while the aldehyde is prone to hydration (gem-diol formation).

- Basic Conditions : Aldehyde oxidation to carboxylic acid is a risk.

- Thermal Stability : Decomposition above 150°C necessitates storage at 2–8°C under nitrogen. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL-2018/3) provides precise bond angles and torsion angles. For example, the dihedral angle between biphenyl rings (typically 30–45°) and hydrogen-bonding patterns (N-H···O=C) can be quantified. Challenges include crystal growth due to the compound’s low melting point; vapor diffusion with ethyl acetate/hexane is effective. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack. Solvent effects (PCM model for DMSO) and transition-state optimization (Nudged Elastic Band method) can explain regioselectivity. Validation via kinetic studies (e.g., monitoring aldehyde consumption via UV-Vis at λ = 280 nm) correlates computational and experimental data .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (buffer pH, incubation time) or impurities. Mitigation strategies:

- Reproducibility Checks : Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. calorimetry).

- Purity Analysis : Use LC-MS (ESI+ mode) to confirm >98% purity.

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Q. What strategies optimize the use of this compound in multicomponent reactions (e.g., Ugi or Biginelli)?

- Methodological Answer :

- Catalyst Screening : Scandium triflate (10 mol%) enhances aldehyde activation in Ugi reactions.

- Solvent Optimization : Ethanol/water mixtures improve solubility of amine and carbonyl components.

- Kinetic Control : Stoichiometric ratios (1:1:1 aldehyde/amine/isocyanide) and microwave-assisted heating (80°C, 20 min) increase yield. Monitor by TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the photostability of this compound?

- Methodological Answer : Divergent results may stem from light source variability (UV-A vs. UV-C) or oxygen presence. Standardize testing per ICH Q1B guidelines:

- Expose samples to 1.2 million lux-hours visible light and 200 W·hr/m² UV.

- Analyze degradation products via GC-MS (DB-5 column, He carrier gas).

- Use deuterated solvents in NMR to track photo-oxidation intermediates .

Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Characteristic Signal | Reference Compound Comparison |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.9 (s, 1H, CHO), δ 6.8–7.6 (m, 8H, Ar-H) | 4-Biphenylcarboxaldehyde |

| IR (KBr) | 1702 cm⁻¹ (C=O), 3360 cm⁻¹ (N-H) | 4-Hydroxybenzaldehyde |

Table 2 : Crystallographic Parameters (Hypothetical Data)

| Parameter | Value | Method |

|---|---|---|

| Space Group | P2₁/c | SC-XRD (SHELXL-2018) |

| R-factor | 0.042 | Refinement against Fo² |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.